molecular formula C30H37N7O6 B8236558 (R)-tert-Butyl (1-(1-(2-((2-acetylphenyl)amino)-2-oxoethyl)-7-(but-2-yn-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidin-3-yl)carbamate (Linagliptin Impurity)

(R)-tert-Butyl (1-(1-(2-((2-acetylphenyl)amino)-2-oxoethyl)-7-(but-2-yn-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidin-3-yl)carbamate (Linagliptin Impurity)

Cat. No.: B8236558
M. Wt: 591.7 g/mol
InChI Key: HJAHANUTPGOHKQ-HXUWFJFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-tert-Butyl (1-(1-(2-((2-acetylphenyl)amino)-2-oxoethyl)-7-(but-2-yn-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidin-3-yl)carbamate, commonly known as Linagliptin Impurity, is a chemical compound used in the pharmaceutical industry. It is an impurity associated with Linagliptin, a drug used to treat type 2 diabetes by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). The presence of impurities in pharmaceutical compounds is critical to monitor as they can affect the safety and efficacy of the drug.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl (1-(1-(2-((2-acetylphenyl)amino)-2-oxoethyl)-7-(but-2-yn-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidin-3-yl)carbamate involves multiple steps. The process typically starts with the preparation of the purine derivative, followed by the introduction of the piperidine ring and the tert-butyl carbamate group. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The process is optimized to maximize yield and minimize impurities. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl (1-(1-(2-((2-acetylphenyl)amino)-2-oxoethyl)-7-(but-2-yn-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidin-3-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., dichloromethane, methanol), acids (e.g., hydrochloric acid), and bases (e.g., sodium hydroxide). Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

®-tert-Butyl (1-(1-(2-((2-acetylphenyl)amino)-2-oxoethyl)-7-(but-2-yn-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidin-3-yl)carbamate has several scientific research applications:

    Chemistry: It is used as a reference standard in analytical chemistry to ensure the purity of Linagliptin.

    Biology: The compound is studied for its biological activity and potential effects on cellular processes.

    Medicine: Research is conducted to understand its pharmacokinetics and potential side effects in drug formulations.

    Industry: It is used in the development and quality control of pharmaceutical products.

Mechanism of Action

The mechanism of action of ®-tert-Butyl (1-(1-(2-((2-acetylphenyl)amino)-2-oxoethyl)-7-(but-2-yn-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidin-3-yl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Linagliptin: The parent compound, used to treat type 2 diabetes.

    Sitagliptin: Another DPP-4 inhibitor with a similar structure and function.

    Vildagliptin: A related compound with comparable pharmacological effects.

Uniqueness

®-tert-Butyl (1-(1-(2-((2-acetylphenyl)amino)-2-oxoethyl)-7-(but-2-yn-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidin-3-yl)carbamate is unique due to its specific structure and the presence of the tert-butyl carbamate group. This structural feature may influence its reactivity and interactions with biological targets, distinguishing it from other similar compounds.

Properties

IUPAC Name

tert-butyl N-[(3R)-1-[1-[2-(2-acetylanilino)-2-oxoethyl]-7-but-2-ynyl-3-methyl-2,6-dioxopurin-8-yl]piperidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H37N7O6/c1-7-8-16-36-24-25(33-27(36)35-15-11-12-20(17-35)31-28(41)43-30(3,4)5)34(6)29(42)37(26(24)40)18-23(39)32-22-14-10-9-13-21(22)19(2)38/h9-10,13-14,20H,11-12,15-18H2,1-6H3,(H,31,41)(H,32,39)/t20-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJAHANUTPGOHKQ-HXUWFJFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCN1C2=C(N=C1N3CCCC(C3)NC(=O)OC(C)(C)C)N(C(=O)N(C2=O)CC(=O)NC4=CC=CC=C4C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC#CCN1C2=C(N=C1N3CCC[C@H](C3)NC(=O)OC(C)(C)C)N(C(=O)N(C2=O)CC(=O)NC4=CC=CC=C4C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H37N7O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

591.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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